3-Chloro-2-methoxyaniline

Description

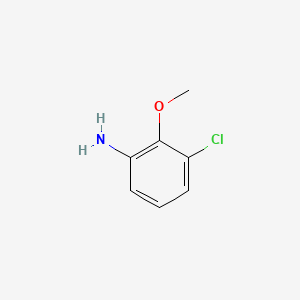

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZJHTWLWKFPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199123 | |

| Record name | Aniline, 3-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51114-68-2 | |

| Record name | Aniline, 3-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 3-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Chloro-2-methoxyaniline (CAS Number: 51114-68-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and experimental protocols for 3-Chloro-2-methoxyaniline. This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]

Chemical Identity and Physical Properties

This compound, also known as 3-chloro-o-anisidine, is an aromatic amine.[2] The presence of chloro and methoxy substituents on the aniline ring influences its polarity and reactivity.[3] While some sources describe it as a pale yellow to brown solid, it is more commonly available and described as a liquid at room temperature, appearing as a clear, dark red to tan liquid.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 51114-68-2[2] |

| Molecular Formula | C₇H₈ClNO[2] |

| Molecular Weight | 157.60 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | 3-Chloro-o-anisidine, Aniline, 3-chloro-2-methoxy-, Benzenamine, 3-chloro-2-methoxy-[2] |

| SMILES | COC1=C(C=CC=C1Cl)N[2] |

| InChI Key | VPZJHTWLWKFPQW-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid at 20°C[1] |

| Appearance | Clear, dark red to tan liquid[1] |

| Boiling Point | 246 °C[4] |

| Density | 1.231 - 1.234 g/cm³[4] |

| Water Solubility | 0.707 mg/mL (calculated)[5] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and dichloromethane.[1] |

| Log P (Octanol-Water Partition Coefficient) | 1.8 (Computed)[2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[2][6] |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[2][6] |

| Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation[2][6] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[6]

Experimental Protocols

Synthesis Protocol: Reduction of 3-Chloro-2-nitroanisole

A common method for the synthesis of this compound is the reduction of the corresponding nitro compound, 3-chloro-2-nitroanisole. The following is a representative protocol using iron powder in acetic acid.

Materials:

-

3-chloro-2-nitroanisole

-

Iron powder

-

Glacial acetic acid

-

Acetonitrile

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-chloro-2-nitroanisole in a 1:1 mixture of glacial acetic acid and acetonitrile.

-

Add iron powder to the solution (approximately 4 molar equivalents).

-

Heat the reaction mixture to reflux and stir for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and dilute it with water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Spectroscopic Characterization

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Parameters:

-

Spectrometer: 400 MHz

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 s

¹³C NMR Parameters:

-

Spectrometer: 100 MHz

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 s

Sample Preparation (for liquid sample): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

-

Spectrometer: FTIR spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Record the spectrum and perform a background subtraction.

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI)

-

Inlet: Gas chromatography (GC) or direct insertion probe

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

References

An In-depth Technical Guide to 3-Chloro-2-methoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methoxyaniline is a substituted aniline derivative with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed spectral analysis, a validated synthesis protocol, and insights into its applications, particularly in drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research and development setting.

Core Physical and Chemical Properties

This compound, with the CAS number 51114-68-2, is a clear, dark red to tan liquid at room temperature.[1] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [2][3] |

| Appearance | Clear, dark red to tan liquid | [1] |

| Boiling Point | 162.4 °C at 760 mmHg (Predicted) | |

| Density | 1.555 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents. | [1] |

| InChI Key | VPZJHTWLWKFPQW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=C(C=CC=C1Cl)N | [2] |

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

IR Spectroscopy

The Infrared (IR) spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is sourced from a sample analyzed as a neat liquid.

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | N-H stretch (amine) |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methoxy) |

| 1620-1580 | C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (aryl ether) |

| 800-700 | C-Cl stretch |

Note: The above data are typical ranges and may vary slightly based on experimental conditions.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common synthetic route involves the reduction of the corresponding nitro compound, 2-chloro-6-nitroanisole. The following is a general experimental procedure that can be adapted for this synthesis. A similar protocol has been successfully used for the synthesis of 2-chloro-3-methoxyaniline.[4]

Reduction of 2-Chloro-6-nitroanisole

Materials:

-

2-Chloro-6-nitroanisole

-

Iron powder

-

Glacial acetic acid

-

Acetonitrile

-

Water

-

Sodium carbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

Dissolve 2-chloro-6-nitroanisole in a 1:1 mixture of glacial acetic acid and acetonitrile.

-

To this solution, add iron powder (approximately 4 equivalents).

-

Stir the reaction mixture under reflux for approximately 3.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and neutralize with solid sodium carbonate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

Applications in Drug Development and Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its substituted aniline structure allows for a variety of chemical transformations, making it a versatile building block.

While specific signaling pathways directly involving this compound are not documented, its derivatives are of interest in medicinal chemistry. For instance, substituted anilines are common pharmacophores in kinase inhibitors and other targeted therapies. The chloro and methoxy groups on the aniline ring can influence the binding affinity and selectivity of the final drug molecule to its biological target.

The general utility of this compound in synthetic chemistry is illustrated in the diagram below, highlighting its role as a precursor to more complex molecules.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of dyes and potential for broader use in pharmaceutical research and development. This guide provides a consolidated resource of its key properties, spectral data, a viable synthesis protocol, and an overview of its applications. The provided information is intended to support researchers and scientists in their work with this versatile compound.

References

A Comprehensive Technical Profile of 3-Chloro-2-methoxyaniline

This guide provides a detailed overview of the molecular structure and properties of 3-Chloro-2-methoxyaniline, a chemical compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

| Property | Value |

| Molecular Formula | C7H8ClNO[1][2][3] |

| Molecular Weight | 157.60 g/mol [1][2][4] |

| IUPAC Name | This compound[1][3] |

| CAS Number | 51114-68-2[1][2][3][4] |

| Synonyms | 3-Chloro-o-anisidine[3][4] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, highlighting the aniline core substituted with a chlorine atom and a methoxy group.

This technical guide is intended for informational purposes for a scientific audience. For experimental applications, it is crucial to consult peer-reviewed literature and established safety protocols.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-methoxyaniline. This document details predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents visualizations to illustrate the structural relationships and NMR signal assignments.

Predicted NMR Data

Due to the limited availability of public experimental spectra, the following data has been generated using validated NMR prediction software. These predictions offer a reliable estimation of the chemical shifts, multiplicities, and coupling constants for this compound.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The aromatic region is expected to show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.85 | Doublet of doublets (dd) | 8.0, 1.5 |

| H-5 | 7.05 | Triplet (t) | 8.0 |

| H-6 | 6.75 | Doublet of doublets (dd) | 8.0, 1.5 |

| NH₂ | 4.10 | Broad singlet (br s) | - |

| OCH₃ | 3.90 | Singlet (s) | - |

¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2. The chemical shifts are indicative of the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 136.0 |

| C-2 | 147.5 |

| C-3 | 118.0 |

| C-4 | 122.0 |

| C-5 | 129.5 |

| C-6 | 115.0 |

| OCH₃ | 56.0 |

Experimental Protocols

A standard experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with atom numbering and the key NMR correlations.

FT-IR and mass spectrometry data for 3-Chloro-2-methoxyaniline

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Chloro-2-methoxyaniline

For researchers and professionals in drug development and chemical analysis, understanding the spectral properties of molecules like this compound is fundamental. This guide provides a detailed overview of its Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows to aid in compound identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation.[1] The spectrum for this compound is characterized by vibrations of its primary amine, aromatic ring, ether linkage, and carbon-chlorine bond.

Data Presentation: Characteristic FT-IR Peaks

The expected FT-IR absorption bands for this compound are summarized below. As a primary aromatic amine, it will exhibit two distinct N-H stretching bands.[2]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3450 - 3300 | Amine (N-H) | Asymmetric & Symmetric Stretch | Medium - Weak |

| 3100 - 3000 | Aromatic (C-H) | Stretch | Medium - Weak |

| 2980 - 2850 | Methoxy (C-H) | Stretch | Medium - Weak |

| 1650 - 1580 | Amine (N-H) | Bend (Scissoring) | Medium - Strong |

| 1600 - 1450 | Aromatic Ring (C=C) | Stretch | Medium - Strong |

| 1335 - 1250 | Aromatic Amine (C-N) | Stretch | Strong |

| 1275 - 1200 | Aryl Ether (C-O-C) | Asymmetric Stretch | Strong |

| 1075 - 1020 | Aryl Ether (C-O-C) | Symmetric Stretch | Medium |

| 850 - 550 | Carbon-Chlorine (C-Cl) | Stretch | Medium - Strong |

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard procedure for obtaining the FT-IR spectrum of a neat liquid or solid sample using KBr plates is as follows.

-

Sample Preparation (Neat Liquid):

-

Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like methylene chloride or ethanol.

-

Place a single small drop of the this compound sample directly onto the surface of one KBr plate.[3]

-

Place the second KBr plate on top and give it a slight turn to spread the sample into a thin, even film. The film should appear translucent without air bubbles.[3]

-

If the resulting spectrum shows overly intense, flat-topped absorption bands, the sample film is too thick. Separate the plates, wipe one clean, and press them together again.[3]

-

-

Data Acquisition:

-

Place the sandwiched KBr plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

-

Run the sample scan. A typical scan range for mid-range infrared spectroscopy is from 4000 cm⁻¹ to 500 cm⁻¹.[1]

-

For improved signal-to-noise ratio, multiple scans can be co-added.

-

-

Post-Analysis:

-

Remove the KBr plates from the spectrometer.

-

Thoroughly clean the plates with an appropriate solvent to remove all traces of the sample, then polish them to prevent contamination of future analyses.[3]

-

Visualization: FT-IR Analysis Workflow

Caption: Workflow for FT-IR Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For this compound, it provides the molecular weight and structural information based on its fragmentation pattern.

Data Presentation: Mass Spectrometry Fragmentation

The molecular weight of this compound is 157.60 g/mol .[5] A key feature in its mass spectrum is the presence of a chlorine atom, which has two common isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This results in a characteristic M+ and M+2 peak pattern, where the M+2 peak has about one-third the intensity of the M+ peak.[6]

| m/z Value (Mass-to-Charge) | Ion Identity | Description |

| 157/159 | [M]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. The 3:1 intensity ratio of the peaks indicates one Cl atom. |

| 142/144 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 124 | [M - CH₃ - H₂O]⁺ or [M - Cl]⁺ | Potential loss of water from the previous fragment or loss of the chlorine radical from the molecular ion. |

| 114 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment. |

| 106 | [C₇H₈N]⁺ | Loss of the chloro and methoxy groups, potentially forming a toluidine-like fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Impact (EI) ionization is a common method for analyzing volatile and semi-volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to vaporize the sample.[7]

-

The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

The separated compound (this compound) elutes from the column at a specific retention time and enters the mass spectrometer.

-

-

MS Analysis (Electron Impact Ionization):

-

In the ion source, molecules are bombarded by a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7]

-

The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.[7]

-

Visualization: GC-MS Analysis Workflow

Caption: Workflow for Gas Chromatography-Mass Spectrometry.

Visualization: Predicted Fragmentation Pathway

Caption: Predicted MS Fragmentation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

Navigating the Safety Landscape of 3-Chloro-2-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Hazard Information

3-Chloro-2-methoxyaniline is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear warning of its potential health effects.[1][2]

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the handling and emergency procedures sections of this guide.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 51114-68-2 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Not applicable |

| Solubility | Data not available |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Diagram 1: Standard Laboratory Handling Workflow for this compound

Caption: Workflow for safe handling of this compound in a lab.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for hazardous waste disposal.

-

Large Spills: Evacuate the area. Contain the spill if possible. Notify emergency response personnel.

Diagram 2: Emergency Response Logic for Accidental Exposure

Caption: Decision-making flow for responding to accidental exposure.

Toxicological and Ecological Information

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Disposal should be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Conclusion

While a complete safety data sheet for this compound is not widely accessible, the available information clearly indicates that it is a hazardous substance requiring careful handling. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide to mitigate risks. The GHS classification points to significant irritation hazards, and the lack of comprehensive toxicological and ecological data necessitates a conservative approach to its use and disposal. Always prioritize safety through the consistent use of appropriate personal protective equipment and engineering controls.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process development, safety analysis, and computational modeling. These properties govern the compound's stability, reactivity, and phase behavior, which are critical parameters in drug design and manufacturing. This guide provides a summary of the available physical data for this compound and outlines detailed experimental protocols for the determination of its core thermodynamic properties. Due to a lack of readily available experimental data in public databases, this document focuses on the methodologies required to obtain these crucial parameters.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | PubChem[1] |

| Molecular Weight | 157.60 g/mol | PubChem[1] |

| CAS Number | 51114-68-2 | PubChem[1] |

| Computed XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic compounds like this compound.

Enthalpy of Combustion and Formation (ΔfH°)

The standard enthalpy of formation can be determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.[2][3][4]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of this compound (approximately 1 gram) is placed in a crucible inside the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[2]

-

Calorimeter Assembly: The bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise and C_cal, with corrections made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity and the enthalpy of phase transitions, such as melting.[5][6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a heating ramp at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[8]

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Data Analysis for Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Data Analysis for Enthalpy of Fusion: The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.[9]

Vapor Pressure and Enthalpy of Vaporization/Sublimation (Δvap/subH°)

The Knudsen effusion method is suitable for determining the vapor pressure of low-volatility solids and liquids, from which the enthalpy of sublimation or vaporization can be derived.[10][11][12][13]

Experimental Protocol: Knudsen Effusion Method

-

Sample Preparation: A known mass of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of constant, accurately measured temperatures.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion through the orifice is measured at each temperature using a highly sensitive microbalance.[10][13]

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the sample, and A is the area of the orifice.[13]

-

Enthalpy of Vaporization/Sublimation Calculation: The enthalpy of vaporization or sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[10]

Visualization of Thermodynamic Property Determination Workflow

The following diagram illustrates the general workflow for the experimental and computational determination of the thermodynamic properties of a compound like this compound.

Conclusion

While experimental thermodynamic data for this compound are not extensively documented in publicly accessible databases, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocols for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer a clear path for the determination of enthalpy of formation, heat capacity, and vapor pressure. Furthermore, the outlined workflow highlights the complementary role of computational chemistry in predicting and validating these properties. By following these methodologies, researchers and drug development professionals can acquire the essential thermodynamic data needed to advance their work with this compound.

References

- 1. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bomb Calorimetry [chemistrylabs.uoguelph.ca]

- 3. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 4. scimed.co.uk [scimed.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. s4science.at [s4science.at]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. Knudsen cell - Wikipedia [en.wikipedia.org]

- 12. azom.com [azom.com]

- 13. pragolab.cz [pragolab.cz]

Quantum Chemical Blueprint of 3-Chloro-2-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential applications in the synthesis of pharmaceuticals and other functional organic materials. Understanding its molecular structure, electronic properties, and reactivity is crucial for its application in drug design and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these properties at the atomic level. This guide details the theoretical framework and practical steps for performing a comprehensive computational analysis of this molecule.

Experimental Protocols: A Computational Approach

The following section details a robust and widely accepted computational methodology for the quantum chemical analysis of this compound. This protocol is synthesized from common practices in computational chemistry for similar aromatic compounds.

2.1. Software and Theoretical Level

All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical method of choice for molecules of this nature is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed functional. For an accurate description of the electronic structure, a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

2.2. Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through a geometry optimization procedure. The initial structure of the molecule can be built using a molecular editor, and then the energy is minimized with respect to the positions of all atoms. The optimization is considered complete when the forces on all atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface.

2.3. Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).

-

Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental spectroscopic data, which can help to validate the computational model.

2.4. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

2.5. Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It allows for the investigation of charge distribution on different atoms (Mulliken and NBO charges), the nature of chemical bonds, and the extent of electron delocalization and hyperconjugative interactions. This analysis is particularly useful for understanding the effects of substituents on the electronic properties of the aromatic ring.

Data Presentation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables serve as templates for presenting the key data.

Table 1: Optimized Geometric Parameters for this compound (Note: The following are placeholder values and should be replaced with actual calculated data.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C2-C3 | 1.390 | |

| C3-C4 | 1.398 | |

| C4-C5 | 1.392 | |

| C5-C6 | 1.396 | |

| C6-C1 | 1.393 | |

| C1-N7 | 1.390 | |

| N7-H8 | 1.012 | |

| N7-H9 | 1.012 | |

| C2-O10 | 1.365 | |

| O10-C11 | 1.425 | |

| C3-Cl12 | 1.740 | |

| Bond Angles (°) | C6-C1-C2 | 120.1 |

| C1-C2-C3 | 119.8 | |

| C2-C3-C4 | 120.3 | |

| C1-N7-H8 | 115.0 | |

| C2-O10-C11 | 118.5 | |

| C2-C3-Cl12 | 119.5 | |

| Dihedral Angles (°) | C6-C1-N7-H8 | 180.0 |

| C1-C2-O10-C11 | 0.0 | |

| C1-C2-C3-Cl12 | 180.0 |

Table 2: Selected Vibrational Frequencies for this compound (Note: The following are representative modes and placeholder values.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3450 | Asymmetric NH₂ stretching |

| ν(N-H) stretch | 3350 | Symmetric NH₂ stretching |

| ν(C-H) stretch (aromatic) | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) stretch (methyl) | 2950 | CH₃ stretching |

| ν(C=C) stretch (aromatic) | 1600-1450 | Aromatic ring stretching |

| δ(N-H) scissoring | 1620 | NH₂ scissoring |

| ν(C-O-C) stretch | 1250 | Asymmetric C-O-C stretching |

| ν(C-Cl) stretch | 750 | C-Cl stretching |

Table 3: Electronic Properties of this compound (Note: The following are placeholder values.)

| Property | Calculated Value |

| HOMO Energy | -5.50 eV |

| LUMO Energy | -0.80 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 eV |

| Dipole Moment | 2.50 Debye |

| Mulliken Charge on N7 | -0.65 e |

| NBO Charge on N7 | -0.85 e |

Visualization of Computational Workflow and Relationships

Diagrams are essential for visualizing the logical flow of the computational process and the relationships between different calculated properties. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Caption: Workflow of quantum chemical calculations for this compound.

Caption: Interrelation of calculated properties for this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting and presenting quantum chemical calculations on this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers can perform a thorough in-silico analysis of this molecule. The insights gained from such studies, including optimized geometry, vibrational signatures, and electronic properties, are invaluable for understanding its chemical behavior and for guiding the design of new molecules with desired properties in the fields of drug development and materials science. The provided visualizations of the computational workflow and property relationships further aid in comprehending the scope and utility of these theoretical investigations.

Unveiling the Synthesis of 3-Chloro-2-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical synthesis of 3-Chloro-2-methoxyaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. While direct historical accounts of its initial synthesis are scarce in readily available literature, this paper pieces together plausible synthetic routes based on patent literature and established methodologies for analogous compounds. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols for related isomers, and quantitative data to support researchers in their work with this important molecule.

Historical Context and Discovery

The earliest located reference to the synthesis of this compound appears in a 1976 patent. This patent describes a method for preparing anilines meta-substituted with chlorine through the selective dehalogenation of more highly halogenated anilines. While this provides a historical data point for a potential synthetic route, detailed experimental conditions for the specific synthesis of this compound were not extensively detailed in the abstract.

Further research into the synthesis of closely related isomers, such as 2-Chloro-3-methoxyaniline, offers valuable insights into viable synthetic pathways. A common and effective method involves the reduction of a corresponding nitroaromatic compound. This approach, detailed in the experimental section below, represents a robust and well-established strategy in organic synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the chloro and amino functionalities onto a 2-methoxyaniline or a related scaffold.

A plausible and widely applicable method is the reduction of a nitro group . This strategy involves the synthesis of a precursor molecule, 3-chloro-2-methoxy-nitrobenzene, followed by its reduction to the desired aniline. This two-step process offers good control over the regioselectivity of the substituents.

dot

Caption: Plausible synthetic pathway for this compound.

Another potential route, as suggested by the 1976 patent, is the selective dehalogenation of a polychlorinated 2-methoxyaniline derivative. This method would be advantageous if a suitable polychlorinated starting material is readily available.

Experimental Protocols

Synthesis of 2-Chloro-3-methoxyaniline from 2-chloro-3-nitroanisole

Materials:

-

2-chloro-3-nitroanisole

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium carbonate (solid)

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and ethanol.

-

To this solution, add iron powder (4.0 eq).

-

Heat the reaction mixture to reflux and maintain for approximately 3.5 hours.

-

After the reaction is complete, dilute the mixture with water.

-

Neutralize the solution by the careful addition of solid sodium carbonate.

-

Extract the product into dichloromethane (3x).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

Quantitative Data for the Synthesis of 2-Chloro-3-methoxyaniline:

| Parameter | Value |

| Starting Material | 2-chloro-3-nitroanisole |

| Product | 2-Chloro-3-methoxyaniline |

| Yield | ~100% (crude) |

| Purity (HPLC) | 86% |

Data Summary

The following table summarizes the key quantitative data found for synthetic methods related to chloro-methoxyanilines. The data for 2-Chloro-3-methoxyaniline is derived from the experimental protocol detailed above.

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

| 2-Chloro-3-methoxyaniline | 2-chloro-3-nitroanisole | Iron, Acetic Acid, Ethanol | ~100 (crude) | 86 (HPLC) |

Logical Workflow for Synthesis

The general logical workflow for the synthesis of this compound via the reduction of a nitro intermediate can be visualized as follows:

dot

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound, while not extensively documented in early chemical literature, can be reliably achieved through established synthetic organic chemistry methods. The reduction of a corresponding nitro-aromatic precursor stands out as a primary and effective route. The detailed experimental protocol for a closely related isomer provides a strong foundation for researchers to develop a robust synthesis for the target molecule. This technical guide serves as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, providing both historical context and practical synthetic insights.

Methodological & Application

Application Note: A Two-Step Synthesis of 3-Chloro-2-methoxyaniline from 2-nitroanisole

Introduction

3-Chloro-2-methoxyaniline is a valuable substituted aniline intermediate in the synthesis of pharmaceuticals and other fine chemicals. This application note outlines a two-step synthetic protocol for the preparation of this compound starting from 2-nitroanisole. The synthesis involves an initial electrophilic chlorination of 2-nitroanisole to yield 3-chloro-2-nitroanisole, followed by the reduction of the nitro group to the corresponding aniline. While the reduction of nitroarenes is a well-established transformation, the regioselective chlorination of 2-nitroanisole presents a notable challenge due to the directing effects of the existing substituents. This protocol provides a plausible route for researchers in organic synthesis and drug development.

Overall Reaction Scheme

The synthesis of this compound from 2-nitroanisole is proposed to proceed via a two-step reaction sequence as illustrated below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-nitroanisole (Chlorination)

This protocol describes the electrophilic chlorination of 2-nitroanisole. It is important to note that this reaction may produce a mixture of isomers, and purification by chromatography is recommended to isolate the desired 3-chloro-2-nitroanisole.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Nitroanisole | Reagent | Sigma-Aldrich |

| Anhydrous Ferric Chloride (FeCl₃) | Reagent | Alfa Aesar |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Chlorine Gas (Cl₂) | High Purity | In-house/Supplier |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | VWR |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Hexanes | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), add 2-nitroanisole (15.3 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Stir the mixture at room temperature until the 2-nitroanisole is completely dissolved.

-

Carefully add anhydrous ferric chloride (1.62 g, 0.01 mol) to the solution.

-

While stirring vigorously, bubble chlorine gas through the solution at a slow, steady rate. The reaction is exothermic, and the temperature should be monitored and maintained between 25-30°C using a water bath if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

-

Once the starting material is consumed (typically after 2-4 hours), stop the chlorine gas flow and purge the flask with nitrogen gas to remove any residual chlorine.

-

Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate 3-chloro-2-nitroanisole.

Step 2: Synthesis of this compound (Reduction)

This protocol details the reduction of the nitro group of 3-chloro-2-nitroanisole to an amine using iron powder in an acidic medium.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Chloro-2-nitroanisole | Purified (from Step 1) | - |

| Iron Powder (Fe) | <100 mesh | Sigma-Aldrich |

| Glacial Acetic Acid | Reagent | Fisher Scientific |

| Ethanol | 200 Proof | Decon Labs |

| Dichloromethane (DCM) | Reagent | VWR |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | J.T. Baker |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | VWR |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-nitroanisole (9.38 g, 0.05 mol) in a mixture of ethanol (75 mL) and glacial acetic acid (25 mL).

-

To this solution, add iron powder (13.96 g, 0.25 mol) in portions to control the initial exothermic reaction.

-

Heat the reaction mixture to reflux and maintain it for 3-4 hours, with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and dilute it with 100 mL of water.

-

Carefully neutralize the mixture by adding solid sodium carbonate until the pH is approximately 8.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound as an oil.

-

The crude product can be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Starting Material | Product | Molar Ratio (Reagents) | Reaction Time | Temperature | Yield (Theoretical) | Purity (Assumed) |

| 1 | Chlorination | 2-Nitroanisole | 3-Chloro-2-nitroanisole | 1:0.1:1.1 (Substrate:FeCl₃:Cl₂) | 2-4 h | 25-30°C | 40-50% | >95% (after chromatography) |

| 2 | Reduction | 3-Chloro-2-nitroanisole | This compound | 1:5 (Substrate:Fe) | 3-4 h | Reflux | 85-95% | >98% |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| 2-Nitroanisole | C₇H₇NO₃ | 153.14 | Yellowish liquid | 277 |

| 3-Chloro-2-nitroanisole | C₇H₆ClNO₃ | 187.58 | - | - |

| This compound | C₇H₈ClNO | 157.60 | Colorless to pale yellow oil | - |

Visualizations

Figure 2: Experimental workflow for the synthesis of this compound.

Discussion

The synthesis of this compound from 2-nitroanisole is a feasible but challenging process. The primary difficulty lies in the regioselectivity of the chlorination step. The methoxy group of 2-nitroanisole is an ortho, para-director, while the nitro group is a meta-director. Both groups direct electrophilic substitution to the 4- and 6-positions of the aromatic ring. Therefore, the formation of 4-chloro-2-nitroanisole and 6-chloro-2-nitroanisole is expected to be the major pathway. The desired 3-chloro-2-nitroanisole is likely formed as a minor product, necessitating careful chromatographic purification.

The subsequent reduction of the nitro group is a high-yielding and straightforward reaction. The use of iron in acetic acid is a classic and effective method for this transformation, offering a cost-effective and reliable route to the final product.[1][2][3]

For researchers requiring higher yields of the 3-chloro isomer, alternative synthetic strategies might be considered, such as starting from a precursor that already contains the desired substitution pattern. However, the protocol described herein provides a direct, albeit potentially low-yielding for the first step, pathway from the specified starting material.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Chlorine gas is highly toxic and corrosive. Use with extreme caution and ensure a proper gas trap is in place.

-

The chlorination reaction is exothermic and should be monitored carefully to avoid overheating.

-

The reduction reaction with iron powder can be vigorous. Add the iron powder in portions to control the reaction rate.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: The Role of 3-Chloro-2-methoxyaniline in Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloro-2-methoxyaniline as a crucial intermediate in the synthesis of azo dyes. The document outlines the compound's properties, its role in forming chromophores, and detailed protocols for laboratory-scale dye synthesis.

Introduction

This compound is an aromatic amine that serves as a valuable precursor in the manufacturing of a variety of synthetic dyes.[1][2][3] Its chemical structure, featuring a chloro and a methoxy group on the aniline ring, allows for the production of dyes with specific desired shades and fastness properties. In the synthesis of azo dyes, it typically functions as the diazo component, which, after diazotization, reacts with a coupling component to form the characteristic azo chromophore (-N=N-).

The substitution pattern of this compound influences the final color and properties of the dye. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group modulate the electronic properties of the resulting dye molecule, impacting its light absorption spectrum and stability.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling the compound safely and for planning synthetic procedures.

| Property | Value |

| CAS Number | 51114-68-2 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Clear, dark red to tan liquid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents; sparingly soluble in water |

Application in Azo Dye Synthesis

This compound is primarily used as a diazo component in the synthesis of disperse and vat dyes. These dyes are suitable for coloring a variety of fibers, including polyester, cotton, and silk. The general process involves two main steps:

-

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treating it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (e.g., a naphthol derivative, an aromatic amine, or a compound with an active methylene group) to form the azo dye. The choice of the coupling component is critical as it largely determines the final color of the dye.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of a red azo dye using this compound as the diazo component and Naphthol AS as the coupling component.

4.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| This compound | C₇H₈ClNO | 157.60 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Naphthol AS | C₁₇H₁₃NO₂ | 263.29 |

| Sodium Hydroxide | NaOH | 40.00 |

| Sodium Acetate | CH₃COONa | 82.03 |

| Ethanol | C₂H₅OH | 46.07 |

| Distilled Water | H₂O | 18.02 |

4.2. Procedure

Step 1: Diazotization of this compound

-

In a 250 mL beaker, dissolve 1.58 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water to the amine solution. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Preparation of the Coupling Component Solution

-

In a separate 500 mL beaker, dissolve 2.63 g (0.01 mol) of Naphthol AS in 20 mL of ethanol.

-

To this solution, add a solution of 0.8 g (0.02 mol) of sodium hydroxide in 50 mL of distilled water.

-

Cool the Naphthol AS solution to 0-5 °C in an ice-salt bath.

Step 3: Azo Coupling Reaction

-

Slowly add the cold diazonium salt solution from Step 1 to the cold Naphthol AS solution from Step 2 with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture for 1-2 hours to ensure the completion of the coupling reaction.

-

Adjust the pH of the mixture to 5-6 by adding a saturated solution of sodium acetate.

-

Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the dye in an oven at 60-70 °C.

4.3. Expected Results

The procedure is expected to yield a red-colored azo dye. The yield and purity can be determined after drying. The properties of the synthesized dye can be characterized using various analytical techniques.

| Property | Expected Outcome |

| Color | Red |

| Yield | 75-85% (typical) |

| Melting Point | >200 °C (typical for azo dyes) |

| λmax (in DMF) | 480-520 nm (estimated) |

Visualizations

5.1. Synthesis Pathway

Caption: Synthesis pathway of a red azo dye from this compound.

5.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of an azo dye.

References

Application Notes: 3-Chloro-2-methoxyaniline as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-Chloro-2-methoxyaniline as a key intermediate in the synthesis of diverse and complex bioactive molecules. This versatile building block has been featured in the development of novel therapeutic agents targeting a range of biological pathways, from oncology to mitochondrial-related disorders.

Introduction

This compound is an aromatic amine derivative whose unique substitution pattern—a chlorine atom and a methoxy group ortho and meta to the amino group, respectively—offers distinct reactivity and structural contributions to target molecules. Its application has been noted in the synthesis of heterocyclic compounds with potential as kinase inhibitors, modulators of the mitochondrial permeability transition pore, and agonists of the STING (Stimulator of Interferon Genes) pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| CAS Number | 51114-68-2 |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

Applications in Pharmaceutical Synthesis

This compound has been successfully employed as a starting material in the synthesis of several classes of investigational pharmaceutical compounds.

Synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives

In a patent application by Bayer AG, this compound serves as a precursor for the synthesis of an intermediate used in the preparation of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives.[1] These compounds are often investigated as kinase inhibitors for applications in oncology.

Preparation of Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors

A US patent describes the use of this compound in the synthesis of small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP).[2] The mtPTP is implicated in various forms of cell death, and its modulation is a therapeutic strategy for a range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury.

Synthesis of Benzo[b][1][3]naphthyridine Acetic Acid Derivatives (STING Agonists)

A patent application outlines a synthetic route to Benzo[b][1][3]naphthyridine acetic acid derivatives, which are agonists of the STING protein, using this compound.[4] Activation of the STING pathway is a promising approach in cancer immunotherapy as it can induce a robust anti-tumor immune response.

Experimental Protocols

The following are exemplary protocols derived from the patent literature, illustrating the use of this compound in the synthesis of key intermediates.

Protocol 1: Synthesis of an Intermediate for 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives[1]

This protocol describes the initial step in a multi-step synthesis.

Reaction Scheme:

Caption: Synthesis of a key intermediate.

Materials:

-

This compound

-

Other necessary reagents as described in the patent application[1]

Procedure:

According to the method described for intermediate 3-1 in the patent application, and using this compound (4.2 ml, 32 mmol) as a starting material, the title compound was prepared.[1]

Quantitative Data:

| Reactant | Moles | Yield | Purity |

| This compound | 32 mmol | 103% | 99% |

Note: The reported yield of 103% may be due to the presence of residual solvent or impurities and is as stated in the source document.

Protocol 2: Synthesis of a Small Molecule Inhibitor of the mtPTP[2]

This protocol outlines the final step in the synthesis of a specific mtPTP inhibitor.

Reaction Scheme:

Caption: Synthesis of an mtPTP inhibitor.

Materials:

-

This compound

-

Other necessary reagents as described in the patent[2]

Procedure:

The synthesis involves reacting a precursor molecule with this compound (15 mg, 0.097 mmol).[2]

Quantitative Data:

| Reactant | Moles | Yield | Purity |

| This compound | 0.097 mmol | 13% | 100% |

Protocol 3: Synthesis of a Benzo[b][1][3]naphthyridine Acetic Acid Derivative Intermediate[4]

This protocol describes a key coupling reaction in the synthesis of STING agonists.

Reaction Scheme:

Caption: Palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Starting Material (as described in the patent)

-

Cesium carbonate (Cs₂CO₃)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,2-Dimethoxyethane (DME)

-

Argon atmosphere

Procedure:

To a solution of the starting material in DME (10 mL), this compound (2.46 g, 15.60 mmol, 1.1 equiv), Cs₂CO₃ (9.24 g, 28.34 mmol, 2.0 equiv), X-Phos (1.35 g, 2.83 mmol, 0.2 equiv), and Pd₂(dba)₃ (1.30 g, 1.41 mmol, 0.1 equiv) were added at room temperature.[4] The resulting mixture was stirred for 2 hours at 85 °C under an argon atmosphere.[4] The resulting mixture was concentrated under reduced pressure.[4]

Quantitative Data:

| Reactant | Mass | Moles | Equivalents |

| This compound | 2.46 g | 15.60 mmol | 1.1 |

| Cesium carbonate | 9.24 g | 28.34 mmol | 2.0 |

| X-Phos | 1.35 g | 2.83 mmol | 0.2 |

| Pd₂(dba)₃ | 1.30 g | 1.41 mmol | 0.1 |

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the STING signaling pathway, which is relevant to the compounds synthesized in Protocol 3.

Caption: Simplified STING signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of potential therapeutics targeting diverse pathways. The protocols and data presented herein, derived from publicly available patent literature, provide a foundation for researchers and drug development professionals to explore the potential of this building block in their own research endeavors. Further optimization of the described reactions may be necessary for specific applications.

References

- 1. WO2019081486A1 - 4H-PYRROLO [3,2-C] PYRIDIN-4-ONE DERIVATIVES - Google Patents [patents.google.com]

- 2. US10865181B2 - Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP) - Google Patents [patents.google.com]

- 3. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]

Application Notes and Protocols: 3-Chloro-2-methoxyaniline as a Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential as a building block in the synthesis of novel agrochemicals. While direct, large-scale commercial applications of this specific precursor in major agrochemicals are not extensively documented in publicly available literature, its structural motifs are relevant to the design of new active ingredients. Substituted anilines are crucial components in a variety of pesticides, including fungicides and herbicides.

This document provides a detailed application note and protocols using a representative example, the strobilurin fungicide Pyraclostrobin . Although not synthesized directly from this compound, Pyraclostrobin's structure and synthesis illustrate the principles of incorporating a substituted aromatic moiety into a potent fungicidal scaffold. This information is intended to guide researchers in the potential applications of chloro-methoxy substituted anilines in the development of new agrochemical candidates.

Pyraclostrobin: A Representative Strobilurin Fungicide

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class (QoI inhibitors).[1][2] It is a carbamate ester that is the methyl ester of [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamic acid.[1] This class of fungicides is known for its efficacy against a wide range of plant pathogens.

Mechanism of Action

Strobilurin fungicides, including Pyraclostrobin, act by inhibiting mitochondrial respiration in fungi.[2][3] They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III) in the electron transport chain.[1][2][3][4] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[2][3] The cessation of energy production leads to the inhibition of fungal spore germination, mycelial growth, and ultimately, cell death.[2][3]

Data Presentation

The fungicidal activity of Pyraclostrobin has been evaluated against a wide range of plant pathogens. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination in vitro.

| Fungal Pathogen | Crop | Disease | Mean EC50 (µg/mL) | Reference |

| Ascochyta rabiei | Chickpea | Ascochyta Blight | 0.0023 | [5] |

| Sclerotium rolfsii | Various | Southern Blight | 0.4469 ± 0.2490 | [6][7] |

| Ustilaginoidea virens | Rice | Rice False Smut | 0.079 ± 0.006 | [8] |

| Fungal Pathogen | EC50 Range (µg/mL) | Reference |

| Ascochyta rabiei | 0.0012 - 0.0033 | [5] |

| Sclerotium rolfsii | 0.0291 - 1.0871 | [6][7] |

| Ustilaginoidea virens | 0.001 - 0.569 | [8] |

Experimental Protocols

The synthesis of Pyraclostrobin involves a multi-step process. The following is a representative synthetic route based on publicly available information. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of Pyraclostrobin

The synthesis can be broadly divided into the preparation of two key intermediates: 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole and a substituted phenyl carbamate derivative, followed by their coupling.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

-

Preparation of p-chlorophenylhydrazine hydrochloride: To a stirred solution of p-chloroaniline in concentrated hydrochloric acid and water, cooled to -5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C. The resulting diazonium salt solution is then reduced, for example, with sodium sulfite, to yield p-chlorophenylhydrazine hydrochloride.

-

Cyclization: The p-chlorophenylhydrazine hydrochloride is reacted with a suitable three-carbon synthon, such as an acrylate derivative, in the presence of a base to form the pyrazole ring. Subsequent hydrolysis yields 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Step 2: Synthesis of the Phenyl Carbamate Moiety

-

Preparation of o-nitrobenzyl chloride: o-Nitrotoluene is subjected to chlorination, for example, using chlorine gas in the presence of a radical initiator, to produce o-nitrobenzyl chloride.

-